BenchChemオンラインストアへようこそ!

6-(3-methoxyphenyl)-2-[(2E)-3-phenylprop-2-en-1-yl]pyridazin-3(2H)-one

Anti-inflammatory COX-2 inhibition Structure-activity relationship

This 3(2H)-pyridazinone features a unique N2-trans-cinnamyl substituent paired with a C6-(3-methoxyphenyl) group—a combination absent from existing COX-2 inhibitor SAR studies. Unlike simple 2-methyl or 2-propyl congeners, the conjugated styryl system introduces π-stacking potential with Tyr355/Arg120 residues while providing intrinsic UV chromophore (λmax ~280–320 nm) for label-free biophysical assays. Also distinct from the 5-haloalkoxy cinnamyl pyridazinones in JPH08198855A, offering an unexplored agrochemical chemotype with optimal logP for foliar uptake. Ideal for medicinal chemistry teams extending pyridazinone COX-2 selectivity profiles and agrochemical discovery programs targeting lepidopteran/mite pests.

Molecular Formula C20H18N2O2
Molecular Weight 318.4 g/mol
Cat. No. B4502896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-methoxyphenyl)-2-[(2E)-3-phenylprop-2-en-1-yl]pyridazin-3(2H)-one
Molecular FormulaC20H18N2O2
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC=CC3=CC=CC=C3
InChIInChI=1S/C20H18N2O2/c1-24-18-11-5-10-17(15-18)19-12-13-20(23)22(21-19)14-6-9-16-7-3-2-4-8-16/h2-13,15H,14H2,1H3/b9-6+
InChIKeyDRDXTLZVQUBTHM-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Methoxyphenyl)-2-[(2E)-3-phenylprop-2-en-1-yl]pyridazin-3(2H)-one: Chemical Identity & Procurement Baseline


6-(3-Methoxyphenyl)-2-[(2E)-3-phenylprop-2-en-1-yl]pyridazin-3(2H)-one (MW 318.37, C20H18N2O2) is a fully unsaturated 3(2H)-pyridazinone bearing a 3-methoxyphenyl group at C6 and a trans-cinnamyl substituent at N2 . It belongs to the broad class of pyridazin-3(2H)-one derivatives, a privileged scaffold in medicinal chemistry with reported activities spanning anti-inflammatory, analgesic, cardiotonic, and agrochemical applications [1]. The compound is catalogued as a screening compound (ID IB09-2660) with calculated logP 4.16 and polar surface area 64.4 Ų, placing it in drug-like chemical space suitable for lead-discovery screening .

Why 6-(3-Methoxyphenyl)-2-[(2E)-3-phenylprop-2-en-1-yl]pyridazin-3(2H)-one Cannot Be Replaced by Generic Pyridazinone Analogs


Generic substitution within the pyridazin-3(2H)-one class is not scientifically valid due to the profound impact of both C6-aryl and N2-alkyl/alkenyl substituents on target engagement, selectivity, and ADME properties. SAR studies on 2-alkyl-6-substituted pyridazinones demonstrate that even minor N2 modification (e.g., methyl vs. propyl) can shift COX-2 selectivity indices from <10 to >95 and alter in vivo anti-inflammatory efficacy by over 20 percentage points [1]. The N2-cinnamyl group in the target compound introduces a conjugated styryl system absent in simple 2-alkyl or 2-benzyl analogs, which is predicted to alter molecular shape, π-stacking capability, and metabolic vulnerability relative to saturated N2-substituted congeners [2]. Procurement of a close analog lacking either the 3-methoxyphenyl C6 substituent or the N2-cinnamyl moiety would therefore constitute a chemically distinct entity with unvalidated biological equivalence.

Quantitative Differentiation Evidence for 6-(3-Methoxyphenyl)-2-[(2E)-3-phenylprop-2-en-1-yl]pyridazin-3(2H)-one vs. Closest Analogs


N2-Cinnamyl Substitution Confers Predicted Metabolic and Conformational Differentiation vs. 2-Methyl and 2-Propyl Pyridazinone COX-2 Inhibitors

The target compound's N2-trans-cinnamyl group represents a structurally distinct substitution compared to the N2-alkyl series evaluated by Loksha et al. (2020) [1]. In the Loksha series, 6-benzyl-2-methylpyridazin-3(2H)-one (4a) and 6-benzoyl-2-propylpyridazin-3(2H)-one (8b) achieved COX-2 selectivity indices of 96 and 99, respectively, with in vivo anti-inflammatory edema inhibition of 65% and 60% at 10 mg/kg, surpassing diclofenac (58% inhibition). The N2-cinnamyl substituent in the target compound occupies a larger, conformationally restricted volume (4 additional sp² carbons with conjugated π-system) compared to N2-methyl or N2-propyl, which is expected to modulate the interaction with the COX-2 side pocket and alter metabolic stability at the N2 position [2]. Direct quantitative head-to-head data for the target compound versus compounds 4a and 8b are not yet publicly available.

Anti-inflammatory COX-2 inhibition Structure-activity relationship

Physicochemical Differentiation: logP and PSA Positioning Relative to 6-(3-Methoxyphenyl)pyridazin-3(2H)-one (N2-Unsubstituted Parent)

Compared to its N2-unsubstituted parent scaffold, 6-(3-methoxyphenyl)pyridazin-3(2H)-one (CAS 76970-15-5; MW 202.21; C11H10N2O2) , the target compound incorporates a cinnamyl group that increases molecular weight by 116.16 Da and calculated logP from approximately 1.5–2.0 (estimated for the parent) to 4.16 . This logP shift of approximately 2–2.5 log units moves the compound from a hydrophilic to a more lipophilic drug-like space, altering predicted membrane permeability, plasma protein binding, and metabolic clearance pathways. The polar surface area (PSA) of 64.4 Ų remains within the CNS-accessible range (<90 Ų) , indicating that the cinnamyl addition enhances lipophilicity without compromising membrane penetration potential.

Drug-likeness Lipophilicity Physicochemical profiling

Cinnamyl-Containing Pyridazinones are Recognized in Agrochemical Patent Space: Differentiation from Saturated N2-Alkyl Agrochemical Pyridazinones

The Nissan Chemical patent JPH08198855A (1996) explicitly claims 3(2H)-pyridazinone derivatives wherein R1 can be cinnamyl, alongside alkyl, alkenyl, and phenethyl groups, as insecticidal and miticidal agents with favorable mammalian safety profiles [1]. While the patent's exemplified compounds carry halogenated substituents at the 5-position rather than a 6-(3-methoxyphenyl) group, the inclusion of the cinnamyl moiety as a preferred R1 substituent establishes that N2-cinnamyl pyridazinones possess agrochemical activity distinct from their N2-alkyl counterparts. The target compound's combination of N2-cinnamyl with a 6-(3-methoxyphenyl) group is not exemplified in this patent, suggesting a structurally novel combination with potentially uncharacterized pest-control activity.

Agrochemical Insecticide Patent landscaping

Conjugated N2-Cinnamyl System Differentiates Target from 2-Benzyl Pyridazinones by Electronic Structure and Predicted Reactivity

The N2-cinnamyl group contains an α,β-unsaturated styryl system conjugated to the pyridazinone lactam nitrogen, creating an extended π-delocalization pathway absent in the 2-benzyl analog (6-benzyl-2-methylpyridazin-3(2H)-one, compound 4a from Loksha et al., 2020) [1]. This conjugation is predicted to lower the HOMO-LUMO gap, enhance UV absorption in the 280–320 nm range, and alter the electron density at the N2 and C3 (carbonyl) positions, which may affect hydrogen-bond acceptor strength and target binding [2]. The E-configuration of the cinnamyl double bond imposes geometric rigidity not present in the freely rotating benzyl group, constraining the spatial orientation of the terminal phenyl ring relative to the pyridazinone core.

Electronic structure DFT calculation Reactivity prediction

Recommended Application Scenarios for 6-(3-Methoxyphenyl)-2-[(2E)-3-phenylprop-2-en-1-yl]pyridazin-3(2H)-one Based on Differentiated Evidence


COX-2 Inhibitor Lead Optimization: Probing N2 Substituent Effects on Selectivity and In Vivo Efficacy

The N2-cinnamyl group of the target compound fills a gap in the existing SAR landscape of 2-alkyl-6-substituted pyridazinone COX-2 inhibitors. While 2-methyl and 2-propyl analogs have demonstrated COX-2 selectivity indices of 96–99 and anti-inflammatory efficacy exceeding diclofenac [1], no data exist for N2-substituents bearing conjugated alkenyl or styryl groups. The target compound can serve as a probe to determine whether N2-cinnamyl substitution enhances COX-2 affinity through π-stacking with Tyr355/Arg120 or alters selectivity versus COX-1. Procurement of this compound is indicated for medicinal chemistry teams seeking to extend pyridazinone COX-2 SAR beyond simple alkyl N2-substituents.

Agrochemical Screening: Insecticidal/Miticidal Evaluation of 6-Aryl-N2-Cinnamyl Pyridazinones

Patent JPH08198855A establishes that N2-cinnamyl pyridazinones possess insecticidal and miticidal activity with favorable mammalian safety [1]. The target compound's 6-(3-methoxyphenyl) substitution is distinct from the 5-haloalkoxy pattern exemplified in the patent, offering a novel chemotype for agrochemical discovery. The compound is suitable for screening against agricultural pests (e.g., spider mites, lepidopteran larvae) to assess whether 6-aryl substitution broadens the pest spectrum or improves potency relative to 5-haloalkoxy cinnamyl pyridazinones. The logP of 4.16 is within the optimal range for foliar uptake (logP 3–5), supporting its suitability for agrochemical formulation studies .

Chemical Biology Probe Development: N2-Cinnamyl as a Photoreactive or Metabolic Handle

The conjugated N2-cinnamyl styryl system provides intrinsic UV absorption (predicted λmax ~280–320 nm) that could be exploited for photoaffinity labeling or fluorescence-based target engagement assays without additional fluorophore conjugation [1]. Additionally, the cinnamyl moiety may serve as a latent site for CYP-mediated metabolic labeling (e.g., allylic hydroxylation), enabling metabolic soft-spot identification in hepatocyte incubations. These features distinguish the target compound from simpler 2-alkyl pyridazinones, which lack intrinsic chromophores beyond the pyridazinone carbonyl and require synthetic derivatization for biophysical assay development .

Physicochemical Comparator in ADME Screening Panels

The target compound (logP 4.16, PSA 64.4 Ų, MW 318.37) occupies a distinct region of physicochemical space compared to the N2-unsubstituted parent (estimated logP ~1.5–2.0, MW 202.21) and the N2-methyl series (logP typically 2.0–3.0) [1]. This makes it a valuable comparator compound for assessing the impact of N2-lipophilicity on membrane permeability (PAMPA or Caco-2), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal Clint) within a congeneric pyridazinone series. Procurement of this compound alongside the N2-unsubstituted and N2-methyl analogs enables systematic deconvolution of N2-substituent effects on ADME parameters.

Quote Request

Request a Quote for 6-(3-methoxyphenyl)-2-[(2E)-3-phenylprop-2-en-1-yl]pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.